molecular formula C7H17NO2 B6155178 O-[3-(tert-butoxy)propyl]hydroxylamine CAS No. 1026989-91-2

O-[3-(tert-butoxy)propyl]hydroxylamine

Cat. No.: B6155178
CAS No.: 1026989-91-2
M. Wt: 147.2
InChI Key:
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Description

O-[3-(tert-butoxy)propyl]hydroxylamine is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is characterized by the presence of a hydroxylamine group attached to a propyl chain, which is further substituted with a tert-butoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(tert-butoxy)propyl]hydroxylamine typically involves the reaction of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 3-(tert-butoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-[3-(tert-butoxy)propyl]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-[3-(tert-butoxy)propyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.

    Medicine: Research is being conducted on its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of O-[3-(tert-butoxy)propyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • O-[3-(tert-butoxy)propyl]amine
  • O-[3-(tert-butoxy)propyl]hydrazine
  • O-[3-(tert-butoxy)propyl]hydroxylamine hydrochloride

Uniqueness

This compound is unique due to the presence of both a hydroxylamine group and a tert-butoxy group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. For example, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-[3-(tert-butoxy)propyl]hydroxylamine involves the reaction of tert-butyl 3-aminopropyl ether with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "tert-butyl 3-aminopropyl ether", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add base to the solution to raise the pH to around 10", "Add tert-butyl 3-aminopropyl ether to the solution and stir for several hours at room temperature", "Extract the product with an organic solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Remove the solvent under reduced pressure to obtain O-[3-(tert-butoxy)propyl]hydroxylamine as a colorless oil" ] }

CAS No.

1026989-91-2

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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